molecular formula C7H9BrF2N2 B2801551 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole CAS No. 1946817-16-8

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole

Cat. No.: B2801551
CAS No.: 1946817-16-8
M. Wt: 239.064
InChI Key: IXZVDLGTDVGORX-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of bromine, difluoromethyl, ethyl, and methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyrazole precursor followed by the introduction of difluoromethyl, ethyl, and methyl groups through various organic reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated pyrazoles.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.

Uniqueness

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its difluoromethyl group, in particular, can influence its interaction with biological targets and its overall stability.

Biological Activity

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole is a pyrazole derivative with potential biological activity that has garnered attention in pharmaceutical research. This compound, identified by its CAS number 1946817-16-8, exhibits a molecular formula of C7H9BrF2N2 and a molar mass of 239.06 g/mol. Its unique structure positions it as a candidate for various therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Understanding the physicochemical properties of this compound is crucial for predicting its biological behavior. The following table summarizes key properties:

Property Value
Molecular FormulaC7H9BrF2N2
Molar Mass239.06 g/mol
Density1.60 ± 0.1 g/cm³ (Predicted)
Boiling Point259.4 ± 35.0 °C (Predicted)
pKa-1.31 ± 0.10 (Predicted)

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound, through their ability to inhibit key oncogenic pathways. Research indicates that pyrazole derivatives can effectively target BRAF(V600E), EGFR, and other critical kinases involved in cancer progression. For instance, a series of pyrazole amide derivatives demonstrated significant inhibitory activity against BRAF(V600E), suggesting that modifications to the pyrazole core can enhance anticancer efficacy .

Anti-inflammatory and Antibacterial Properties

The anti-inflammatory activity of pyrazoles is well-documented, with compounds exhibiting the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In vitro studies have shown that certain pyrazole derivatives can mitigate inflammation induced by lipopolysaccharides (LPS) . Additionally, some derivatives have demonstrated antibacterial properties, making them promising candidates for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of halogen substituents and difluoromethyl groups has been associated with enhanced biological activity across various studies. For example, modifications at the 3-position of the pyrazole ring have been linked to improved potency against specific targets .

Case Study 1: Antitumor Efficacy

In a study evaluating the effectiveness of various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231, researchers found that certain compounds exhibited significant cytotoxic effects when combined with doxorubicin, indicating a potential for synergistic therapeutic strategies . The study utilized fluorescence spectroscopy and transmission electron microscopy (TEM) to assess cell viability and mechanisms of action.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of a related pyrazole derivative, which was shown to significantly reduce LPS-induced NO production in macrophage cultures. This study emphasized the compound's potential as an anti-inflammatory agent in treating conditions characterized by excessive inflammation .

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2/c1-3-12-4(2)5(8)6(11-12)7(9)10/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZVDLGTDVGORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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